3-(3,5-Dimethylphenyl)prop-2-yn-1-ol 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 635752-00-0
VCID: VC11687095
InChI: InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C#CCO)C
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

CAS No.: 635752-00-0

Cat. No.: VC11687095

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol - 635752-00-0

CAS No. 635752-00-0
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)prop-2-yn-1-ol
Standard InChI InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3
Standard InChI Key LLFULTQAPOJNGK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C#CCO)C
Canonical SMILES CC1=CC(=CC(=C1)C#CCO)C

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol (CAS 635752-00-0) belongs to the propargyl alcohol family, featuring a terminal alkyne adjacent to a hydroxyl group. The phenyl ring is substituted with methyl groups at the 3- and 5-positions, resulting in a symmetrical aromatic system. Its systematic IUPAC name is 3-(3,5-dimethylphenyl)prop-2-yn-1-ol, though it is alternatively referenced as 3-(3,5-dimethylphenyl)-2-propyn-1-ol or 3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol in literature .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H12O\text{C}_{11}\text{H}_{12}\text{O}
Molecular Weight160.212 g/mol
Exact Mass160.089 Da
LogP (Partition Coefficient)1.647
Polar Surface Area (PSA)20.23 Ų
Synonyms3-(3,5-Dimethylphenyl)-2-propyn-1-ol; 3-(3,5-dimethylphenyl)prop-2-ynol

The compound’s density, boiling point, and melting point remain unspecified in available literature, though its solid-state structure is presumed crystalline based on synthetic intermediates .

Synthesis and Reaction Pathways

Mitsunobu Alkylation

A pivotal application of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol lies in its use as a Mitsunobu reagent. In a 2024 protocol, o-phenylenediamines were converted to N-Ts/Ns-protected derivatives, followed by Mitsunobu alkylation with this propargyl alcohol . The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling, yielding propargyl ether intermediates.

Table 2: Representative Mitsunobu Reaction Conditions

ParameterSpecification
SubstrateN-Ts-o-phenylenediamine
Alkylating Agent3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
ReagentsDEAD, PPh₃
SolventTetrahydrofuran (THF)
Temperature0°C to room temperature
Yield60–75%

This step is critical for introducing the alkyne moiety, which subsequently participates in azide-alkyne cycloadditions .

Huisgen Cycloaddition and Heterocycle Formation

Following Mitsunobu alkylation, the propargyl ether undergoes one-pot azidation with sodium azide (NaN₃) in dimethylformamide (DMF), generating an organic azide. Subsequent Huisgen cycloaddition—a copper-catalyzed reaction—forms 1,2,3-triazoles fused to quinoxaline cores. Notably, the metal-free variant of this reaction leverages thermal conditions (70–100°C) to achieve cyclization, producing Ts/Ns-dihydrotriazoloquinoxalines .

Propargyl ether+NaN3DMFAzide intermediateΔTriazoloquinoxaline\text{Propargyl ether} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{Azide intermediate} \xrightarrow{\Delta} \text{Triazoloquinoxaline}

This methodology enables modular access to N-heterocycles, with the 3,5-dimethylphenyl group enhancing steric and electronic tuning of the final product .

Applications in Medicinal and Materials Chemistry

Drug Discovery Intermediates

Triazoloquinoxalines synthesized from 3-(3,5-dimethylphenyl)prop-2-yn-1-ol exhibit bioactivity profiles relevant to kinase inhibition and antimicrobial agents. The dimethyl substituents on the phenyl ring improve metabolic stability by shielding the triazole ring from oxidative degradation .

Polymer and Coordination Chemistry

The terminal alkyne in 3-(3,5-dimethylphenyl)prop-2-yn-1-ol permits its use in click chemistry for polymer crosslinking. For instance, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes generates dendrimers and hydrogels with tailored mechanical properties .

Future Directions and Research Opportunities

The development of enantioselective Mitsunobu reactions using chiral variants of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol could streamline asymmetric synthesis of triazoloquinoxalines. Additionally, computational studies to correlate its logP with bioavailability parameters would enhance its utility in drug design .

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